molecular formula C22H27FN2O4 B3946772 1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate

1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B3946772
M. Wt: 402.5 g/mol
InChI Key: LDPXIBYVOQATKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as FPPO, is a chemical compound that belongs to the class of piperazine derivatives. FPPO has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound may also interact with other neurotransmitter receptors, such as the dopamine and norepinephrine receptors, which can contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, which are likely mediated by its interactions with neurotransmitter receptors in the brain. This compound has also been shown to have effects on other physiological systems, such as the cardiovascular system, where it can cause a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate is its potential as a tool for studying the function of neurotransmitter receptors in the brain. This compound can be used as a radioligand for PET imaging, which can provide valuable insights into the function of these receptors in vivo. However, the use of this compound in lab experiments can be limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate. One area of interest is the development of new drugs based on the structure of this compound for the treatment of anxiety and depression. Another area of interest is the use of this compound as a radioligand for PET imaging to study the function of neurotransmitter receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.

Scientific Research Applications

1-(2-fluorobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been studied extensively for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. In neuroscience, this compound has been used as a tool to study the function of certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A. This compound has also been investigated for its potential use as a radioligand for positron emission tomography (PET) imaging, which can provide valuable insights into the function of the brain and its receptors.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2.C2H2O4/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-5,7-8,10-11H,6,9,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXIBYVOQATKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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